

Physical and chemical characteristics of 4-iodobenzenesulfonic acid potassium salt.

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Compound of Interest

Compound Name:	Potassium 4-iodobenzenesulfonate
Cat. No.:	B084916

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An In-Depth Technical Guide to 4-Iodo-Benzenesulfonic Acid Potassium Salt: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 4-iodobenzenesulfonic acid potassium salt (also known as **potassium 4-iodobenzenesulfonate**). Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's reactivity, synthesis, analytical characterization, and applications. We emphasize the causality behind experimental methodologies, offering field-proven insights to ensure both technical accuracy and practical utility.

Chemical Identity and Structure

4-Iodo-benzenesulfonic acid potassium salt is an organoiodine compound that serves as a versatile intermediate in organic and medicinal chemistry. Its structure comprises a benzene ring substituted with an iodine atom and a sulfonate group, with potassium as the counterion. This unique combination of functional groups—a reactive carbon-iodine bond ideal for cross-coupling reactions and a highly polar sulfonate group conferring aqueous solubility—makes it a valuable building block.^[1]

The key identifiers and structural details are summarized below.

Identifier	Value	Source(s)
IUPAC Name	potassium 4-iodobenzenesulfonate	[2]
CAS Number	13035-63-7, 166902-23-4	[1][3]
Molecular Formula	C ₆ H ₄ IKO ₃ S	[2][4]
Molecular Weight	322.16 g/mol	[1][2][4]
Canonical SMILES	C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+]	[2]
InChI Key	JKXILXFUIWOQAP-UHFFFAOYSA-M	[2]

Physical and Physicochemical Properties

The compound is typically a solid at room temperature.[3] The presence of the ionic sulfonate group dominates its physical properties, rendering it highly soluble in water and polar organic solvents.[1] This high solubility is a significant advantage in synthetic chemistry, allowing for reactions in aqueous media, which aligns with green chemistry principles.

Property	Value / Description	Source(s)
Appearance	Solid	[3]
Water Solubility	Excellent solubility	[1]
Density (Predicted)	2.115 g/cm ³	[5][6]
Refractive Index (Predicted)	1.667	[5]
Topological Polar Surface Area	65.6 Å ²	[2]
Storage Conditions	Store at 0-8°C in a dark, inert atmosphere	[1][3]

Note: Some physicochemical properties, such as density and refractive index, are computationally predicted and should be considered as estimates.

Chemical Properties and Reactivity

The reactivity of **potassium 4-iodobenzenesulfonate** is dictated by its two primary functional groups: the aryl-iodide and the sulfonate group.

- **Aryl-Iodide Group:** The carbon-iodine bond is the most reactive site for carbon-carbon bond formation. Aryl iodides are premium substrates for a wide range of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) center.^[7] This makes the compound an excellent precursor for synthesizing complex biaryl systems and other substituted aromatic compounds. Key reactions include:
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.^[8]
 - Heck-Mizoroki Reaction: Coupling with alkenes to form substituted alkenes.^[9]
 - Sonogashira Coupling: Reaction with terminal alkynes.
 - Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
- **Sulfonate Group (-SO₃⁻K⁺):** This group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Primarily, it acts as a highly polar, water-solubilizing "tag." In the context of drug development, sulfonic acid salts are frequently used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Below is a diagram illustrating the central role of **potassium 4-iodobenzenesulfonate** in palladium-catalyzed cross-coupling reactions, using the Suzuki-Miyaura coupling as a representative example.

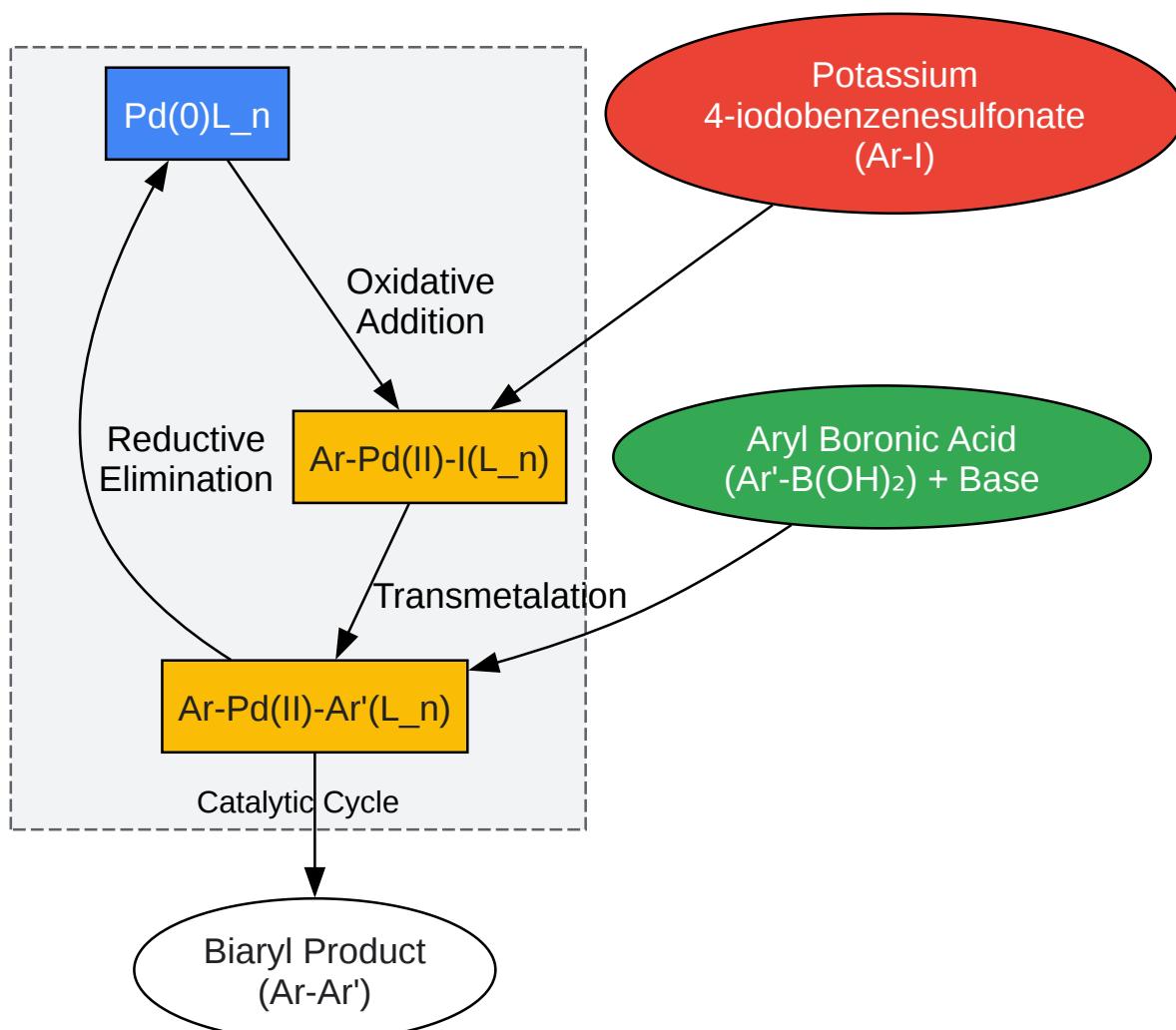


Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

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Caption: Catalytic cycle for Suzuki-Miyaura coupling using the title compound.

Synthesis and Purification Workflow

The synthesis of **potassium 4-iodobenzenesulfonate** is typically achieved via a two-step process starting from a readily available precursor like sulfanilic acid. The general strategy involves diazotization followed by a Sandmeyer-type iodination.

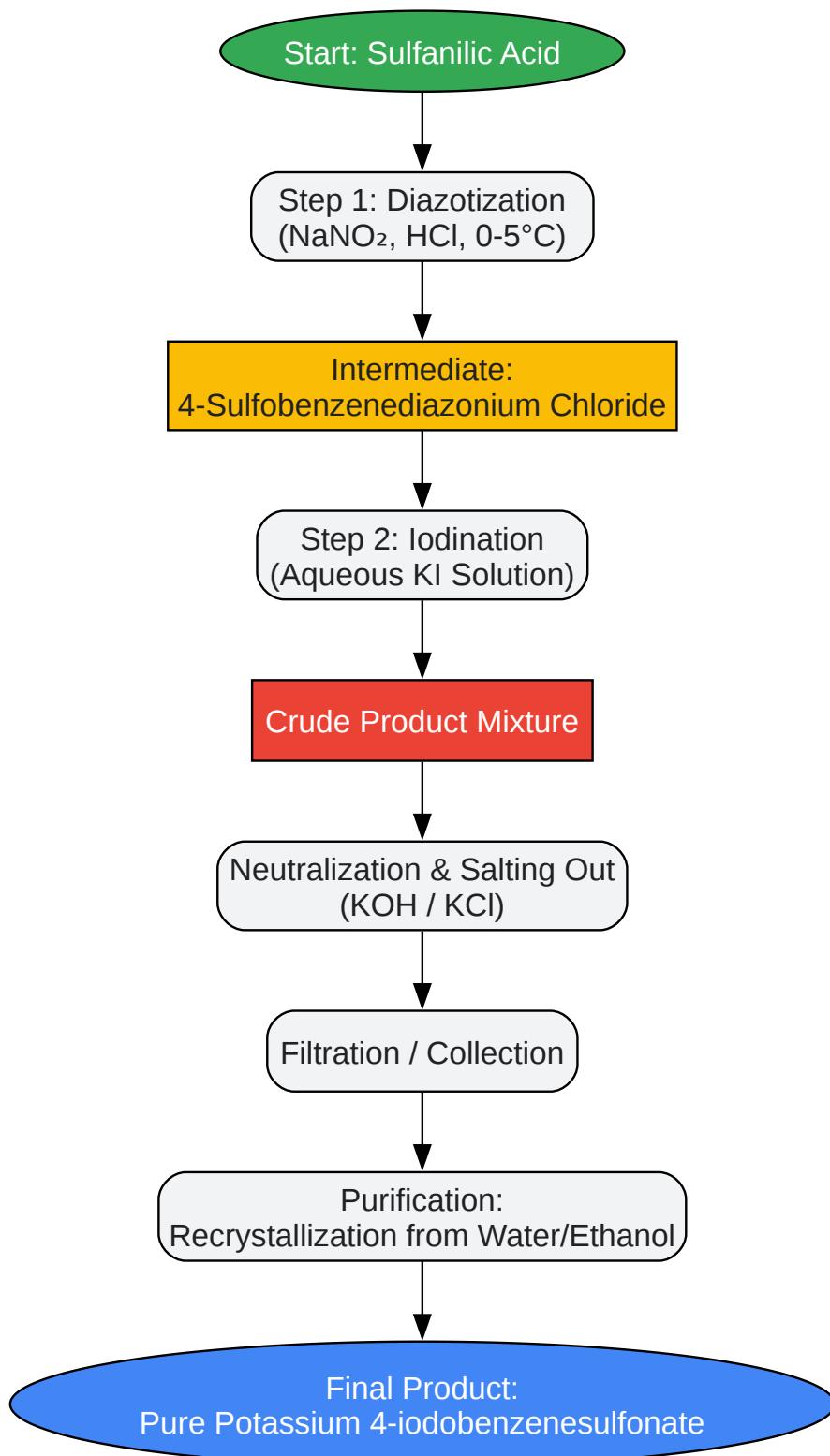


Diagram 2: Synthesis & Purification Workflow

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Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from Sulfanilic Acid

Causality and Self-Validation: This protocol relies on the robust and well-documented diazotization of an aromatic amine, followed by displacement with iodide. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution. Purity is achieved through recrystallization, a self-validating process where a constant melting point and clean analytical spectra after successive crystallizations indicate high purity.

- **Diazotization:**

- Suspend sulfanilic acid (1 eq.) in dilute hydrochloric acid (~2.5 eq.) in a beaker cooled to 0-5°C using an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a clear solution.
- **Rationale:** Low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

- **Iodination:**

- In a separate flask, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until gas evolution ceases, indicating the completion of the reaction.
- **Rationale:** Potassium iodide serves as the iodide source. Heating drives the displacement reaction to completion.

- **Isolation and Purification:**

- Cool the reaction mixture. The product, 4-iodobenzenesulfonic acid, is in solution.

- Carefully neutralize the acidic solution with a saturated solution of potassium hydroxide (KOH) until it is slightly alkaline.
- Add a saturated solution of potassium chloride (KCl) to salt out the product.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
- Rationale: Conversion to the potassium salt decreases its solubility, and the addition of excess potassium ions (from KCl) further promotes precipitation via the common ion effect.
- For final purification, recrystallize the crude solid from a minimal amount of hot water or a water/ethanol mixture. Dry the purified crystals under vacuum.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and quality of 4-iodo-benzenesulfonic acid potassium salt is critical. A combination of spectroscopic and chromatographic techniques should be employed.

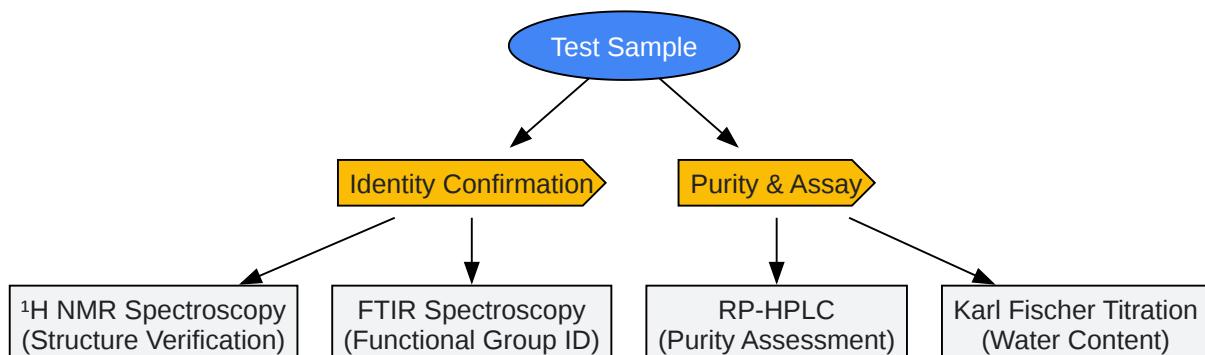


Diagram 3: Analytical Characterization Flowchart

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Caption: A standard workflow for the analytical quality control of the compound.

¹H NMR Spectroscopy

- Objective: To confirm the chemical structure by analyzing the proton environment.
- Protocol:
 - Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
 - Transfer the solution to an NMR tube.
 - Acquire the spectrum on a 400 MHz or higher spectrometer.[10]
- Expected Spectrum (in D₂O):
 - The aromatic region will show a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene ring.
 - Two doublets are expected between δ 7.5 and 8.0 ppm.
 - The doublet at a higher chemical shift (downfield) corresponds to the protons ortho to the electron-withdrawing sulfonate group.
 - The doublet at a lower chemical shift (upfield) corresponds to the protons ortho to the iodine atom.

FTIR Spectroscopy

- Objective: To identify key functional groups.
- Protocol:
 - Prepare a sample pellet by grinding a small amount of the compound with dry potassium bromide (KBr).[11]
 - Compress the mixture into a thin, transparent disk using a hydraulic press.
 - Acquire the spectrum using an FTIR spectrometer.

- Expected Characteristic Peaks:
 - $\sim 1200\text{-}1120\text{ cm}^{-1}$ and $\sim 1060\text{-}1010\text{ cm}^{-1}$: Strong, characteristic asymmetric and symmetric S=O stretching vibrations of the sulfonate group.[12]
 - $\sim 1475\text{-}1580\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
 - $\sim 800\text{-}850\text{ cm}^{-1}$: C-H out-of-plane bending, indicative of 1,4-disubstitution.
 - $\sim 600\text{-}500\text{ cm}^{-1}$: C-I stretching vibration.

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine purity and quantify impurities.
- Protocol (Representative Method): A reversed-phase HPLC method is suitable.
 - Column: C18 column (e.g., 150 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.[13][14]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a suitable wavelength (e.g., 235 nm).
 - Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Rationale: The C18 stationary phase retains the aromatic compound, while the buffered mobile phase ensures the consistent ionization state of the sulfonate group, leading to sharp, symmetrical peaks. Purity is calculated based on the area percentage of the main peak.

Safety, Storage, and Handling

- Safety: The compound is irritating to the eyes and skin. Avoid inhalation of dust. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Storage at 0-8°C is recommended for long-term stability.[1]
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications in Drug Discovery and Development

4-Iodo-benzenesulfonic acid potassium salt is a key starting material in the synthesis of novel chemical entities.

- Scaffold Decoration: It serves as a water-soluble scaffold. The iodine atom can be replaced with a wide variety of other functional groups or complex fragments via cross-coupling, allowing for the rapid generation of compound libraries for screening.[1]
- Improving Pharmacokinetics: The sulfonate group is a classic moiety used to enhance the aqueous solubility of a parent molecule. Attaching this compound to a larger, more hydrophobic drug candidate can significantly improve its formulation properties and potential for oral absorption.
- Analytical Reagents: Its ability to form stable complexes can be utilized in the development of specific analytical reagents or sensors.[1]

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